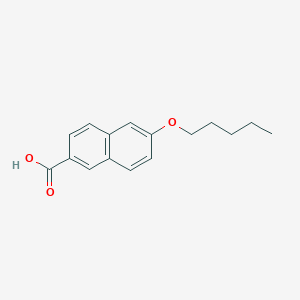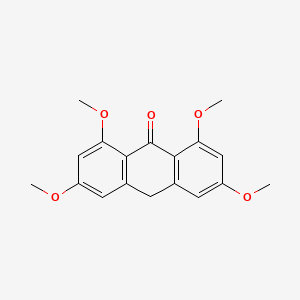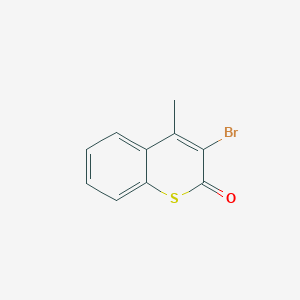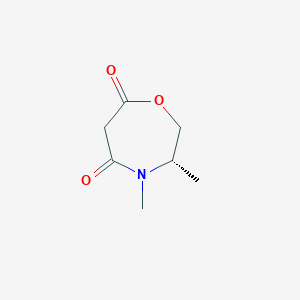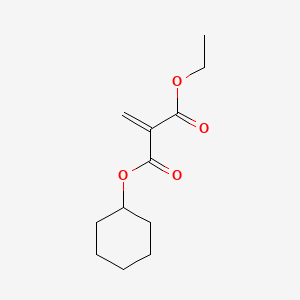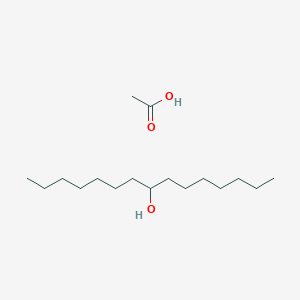
Acetic acid--pentadecan-8-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–pentadecan-8-ol (1/1) is a chemical compound formed by the combination of acetic acid and pentadecan-8-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with a pungent smell and a distinctive sour taste. It is widely used in the production of various chemicals and as a food preservative. Pentadecan-8-ol is a long-chain alcohol with a 15-carbon backbone, commonly used in the synthesis of surfactants and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–pentadecan-8-ol (1/1) typically involves the esterification of pentadecan-8-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Pentadecan-8-ol+Acetic acidCatalystAcetic acid–pentadecan-8-ol+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–pentadecan-8-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Acetic acid–pentadecan-8-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in pentadecan-8-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Pentadecan-8-one or pentadecanoic acid.
Reduction: Pentadecan-8-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Acetic acid–pentadecan-8-ol (1/1) has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of acetic acid–pentadecan-8-ol (1/1) involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing acetic acid and pentadecan-8-ol. Acetic acid can act as a weak acid, affecting the pH of the local environment, while pentadecan-8-ol can integrate into lipid bilayers, altering membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Acetic acid–hexadecan-8-ol (1/1): Similar structure but with a 16-carbon backbone.
Acetic acid–octadecan-8-ol (1/1): Similar structure but with an 18-carbon backbone.
Acetic acid–dodecan-8-ol (1/1): Similar structure but with a 12-carbon backbone.
Uniqueness
Acetic acid–pentadecan-8-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties. The 15-carbon backbone provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in surfactant and lubricant formulations.
属性
CAS 编号 |
190249-59-3 |
|---|---|
分子式 |
C17H36O3 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
acetic acid;pentadecan-8-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2;1-2(3)4/h15-16H,3-14H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
VZHDMJCDIQJFAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CCCCCCC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


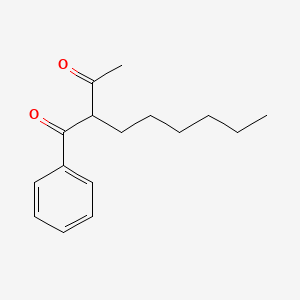



![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
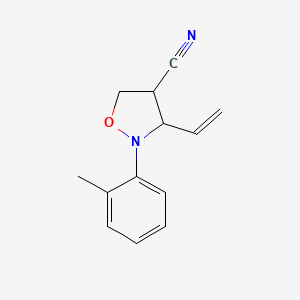
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
